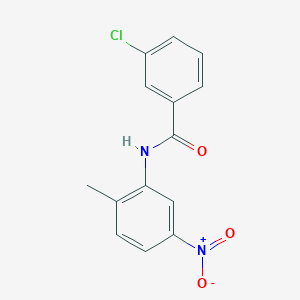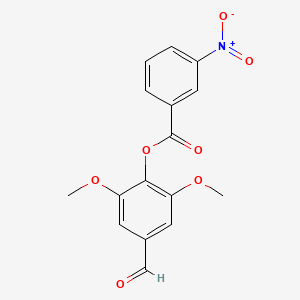
N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide, also known as CFMB, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. CFMB belongs to the class of benzamide derivatives and has been found to possess a range of interesting biological properties.
Mechanism of Action
The exact mechanism of action of N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide is not yet fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has also been found to inhibit the activity of certain signaling pathways involved in cancer cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects:
N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has been found to possess a range of interesting biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes and signaling pathways involved in cancer cell growth and inflammation. N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has also been found to possess potent anti-inflammatory and analgesic effects in animal models. In addition, N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has been found to possess antioxidant properties, which may contribute to its anti-cancer effects.
Advantages and Limitations for Lab Experiments
N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has also been found to possess potent biological activity, making it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide also has some limitations for use in laboratory experiments. It is a relatively new compound, and its safety profile has not yet been fully established. In addition, N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide may have off-target effects that could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide. One area of research is the development of novel N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide derivatives with improved biological activity and selectivity. Another area of research is the investigation of the safety and toxicity profile of N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide in animal models and humans. Finally, further studies are needed to fully understand the mechanisms of action of N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide and its potential applications in the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide is a complex process that involves several steps. The first step involves the preparation of 4-chloro-2-fluoroaniline, which is then reacted with 3,5-dimethylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide.
Scientific Research Applications
N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has been extensively studied for its potential applications in the field of medicine. It has been found to possess a range of interesting biological properties, including anti-inflammatory, analgesic, and anti-cancer effects. N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to possess potent anti-inflammatory and analgesic effects in animal models.
properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO/c1-9-5-10(2)7-11(6-9)15(19)18-14-4-3-12(16)8-13(14)17/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFJRROCUZSYTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-3,5-dimethylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5869022.png)




![5-isopropyl-N'-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]benzylidene}-3-thiophenecarbohydrazide](/img/structure/B5869062.png)

![methyl 4-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoate](/img/structure/B5869085.png)
![1-{[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}-4-(2-methoxyphenyl)piperazine](/img/structure/B5869087.png)
![4-[(4-fluorophenoxy)acetyl]morpholine](/img/structure/B5869092.png)

![4-({[(cyclopropylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5869105.png)

![3-[(4-bromobenzyl)thio]-4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazole](/img/structure/B5869127.png)